REACTION_CXSMILES
|
BrC1C=CC(OC2N=C[C:10]([CH:13]=O)=[CH:9]C=2)=CC=1.[F:17][C:18]([F:38])([F:37])[C:19]1[CH:28]=[CH:27][C:22]([C:23]([O:25][CH3:26])=[O:24])=[CH:21][C:20]=1OS(C(F)(F)F)(=O)=O>>[CH:13]1([C:20]2[CH:21]=[C:22]([CH:27]=[CH:28][C:19]=2[C:18]([F:38])([F:37])[F:17])[C:23]([O:25][CH3:26])=[O:24])[CH2:10][CH2:9]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(OC2=CC=C(C=N2)C=O)C=C1
|
Name
|
methyl 4-(trifluoromethyl)-3-{[(trifluoromethyl)sulfonyl]oxy}benzoate
|
Quantity
|
2.21 g
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C=C(C(=O)OC)C=C1)OS(=O)(=O)C(F)(F)F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
treated by the same technique as in Reference Example 13-37(2)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1C=C(C(=O)OC)C=CC1C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.42 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |